molecular formula C22H19N5O3 B2866929 8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877810-62-3

8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2866929
CAS No.: 877810-62-3
M. Wt: 401.426
InChI Key: SLSRIJSVLACYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” belongs to the class of purine derivatives. Purines are a group of organic compounds that consist of a two-part nitrogenous base with a six-membered and a five-membered ring structure . They are key components of biological molecules like DNA and RNA and participate in various cellular functions.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, purine derivatives are generally synthesized through various methods involving the reaction of isothiocyanates with hydrazides, the reaction of 1,3,4-oxadiazoles with hydrazine, by thermal cyclization of acylated thiosemicarbazides, or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized through various methods, highlighting their structural diversity and potential for chemical modification. For example, new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were obtained by intramolecular alkylation, showcasing a methodology for producing compounds with potential biological activity (Simo, Rybár, & Alföldi, 1998).

Receptor Affinity and Molecular Studies

Several studies have evaluated the affinity of derivatives for serotoninergic and dopaminergic receptors, with some compounds showing significant affinity values. This includes investigations into structure-activity relationships and molecular docking studies to understand how substituents affect receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015). These findings are crucial for designing compounds with potential antidepressant and anxiolytic-like activity.

Pharmacological Evaluation

The in vivo pharmacological evaluations of these compounds have demonstrated promising results, with certain derivatives showing potential as antidepressant agents in mouse models. For example, one study identified derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with potent serotonin receptor affinity and suggested their application in treating affective disorders (Zagórska et al., 2016).

Potential Therapeutic Applications

The exploration of the therapeutic potential of these compounds extends to various areas, including their role as A3 adenosine receptor antagonists. This specific activity is significant for developing treatments for conditions like inflammatory diseases, cancer, and cardiac ischemia. One study on new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives identified potent and selective human A3 adenosine receptor antagonists, highlighting the therapeutic relevance of these compounds (Baraldi et al., 2005).

Properties

IUPAC Name

6-(4-ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-3-30-16-11-9-15(10-12-16)27-17(14-7-5-4-6-8-14)13-26-18-19(23-21(26)27)25(2)22(29)24-20(18)28/h4-13H,3H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSRIJSVLACYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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